(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
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Overview
Description
(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core with a (4-methyl-3-nitrophenyl)methylidene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-methyl-3-nitrobenzaldehyde and 1-benzothiophen-3-one in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: (2E)-2-[(4-methyl-3-aminophenyl)methylidene]-1-benzothiophen-3-one.
Oxidation: (2E)-2-[(4-carboxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: A compound with similar nitro and methyl substituents but lacks the benzothiophene core.
Dichloroaniline: An aniline derivative with chlorine substituents, used in the production of dyes and herbicides.
Uniqueness
(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is unique due to its benzothiophene core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c1-10-6-7-11(8-13(10)17(19)20)9-15-16(18)12-4-2-3-5-14(12)21-15/h2-9H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWXFKXDQQCUKG-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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